For comparative information see the attached 3 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Good to moderate penetration of biological membranes. Antioxidant (precursor of stable TEMPO nitroxyl radical): together with PEMPOXIME can be used for testing the possibility of antioxydant contribution into any observed biological activity of TEMPOXIME. Potential antimitotic (ask for the TEMPIDONE data).
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempoxime. Antioxidant, radical scavenger. Piperidine derivative,, synthetic.
4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride
CAS No.: 63467-53-8
VCID: VC20742353
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride is a chemical compound with the molecular formula Synthesis MethodsThe synthesis of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride typically involves multi-step reactions that yield high-purity compounds suitable for research and industrial applications. The general synthetic pathway includes:
This synthetic approach allows for the controlled production of the compound with specific desired properties . Applications4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride has several notable applications:
Biological Interactions and MechanismsResearch has indicated that this compound interacts with various biological targets:
Comparative Analysis with Related CompoundsHere is a comparison of structural features with other similar compounds:
This comparison highlights the unique chemical structure and potential applications of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime compared to other similar compounds . |
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CAS No. | 63467-53-8 | ||||||||||||
Product Name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | ||||||||||||
Molecular Formula | C9H19ClN2O | ||||||||||||
Molecular Weight | 206.71 g/mol | ||||||||||||
IUPAC Name | N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C9H18N2O.ClH/c1-8(2)5-7(10-12)6-9(3,4)11-8;/h11-12H,5-6H2,1-4H3;1H | ||||||||||||
Standard InChIKey | PMDFGKBTEGXYED-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1(CC(=NO)CC(N1)(C)C)C.Cl | ||||||||||||
Canonical SMILES | CC1(CC(=NO)CC(N1)(C)C)C.Cl | ||||||||||||
Synonyms | 2,2,6,6-tetramethylpiperidone-4 oxime hydrochloride. | ||||||||||||
Reference | - Brehteric et al., Nature (1959). 184:1707-1709- Lutz et al., J. Org. Chem. (1962) 27(5):1695-1703- Akhmedkhodzhaeva Kh.S. et al. in Farmakol. alkaloidov ikh proizvod., 1972, Ed. Sultanov M.B., Fan, Tashkent, USSR. 156-162- Vezen A.E. et al., Dokl. Akad. Nauk Tadzh.SS (1985). CA 104:122584. 28 (6): 350-351 | ||||||||||||
PubChem Compound | 113266 | ||||||||||||
Last Modified | Sep 13 2023 |
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